Pentyl(1,3-thiazol-5-ylmethyl)amine
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Overview
Description
Pentyl(1,3-thiazol-5-ylmethyl)amine is an organic compound that belongs to the class of thiazoles, which are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for Pentyl(1,3-thiazol-5-ylmethyl)amine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Pentyl(1,3-thiazol-5-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .
Scientific Research Applications
Pentyl(1,3-thiazol-5-ylmethyl)amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Pentyl(1,3-thiazol-5-ylmethyl)amine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell division, leading to anticancer effects . Additionally, the compound can act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An anticancer drug with a thiazole ring.
Uniqueness
Pentyl(1,3-thiazol-5-ylmethyl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pentyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Biological Activity
Pentyl(1,3-thiazol-5-ylmethyl)amine is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound is characterized by a thiazole ring, which is known for its ability to interact with various biological targets. The presence of the pentyl group enhances the compound's lipophilicity, facilitating its ability to cross cell membranes and interact with intracellular targets .
The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors:
- Kinase Inhibition : The thiazole moiety can inhibit specific kinases involved in cell division, which is particularly relevant in cancer therapy.
- Antimicrobial Activity : The compound has demonstrated potential as an antimicrobial agent, likely due to its ability to disrupt microbial cellular processes .
- Anti-inflammatory Properties : Preliminary studies suggest that it may exert anti-inflammatory effects, making it a candidate for further investigation in inflammatory diseases.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce cytotoxicity in various cancer cell lines. For example:
Cell Line | IC50 (µM) | Effect |
---|---|---|
HepG2 | 12.5 | Moderate cytotoxicity |
PC12 | 8.9 | High cytotoxicity |
K563 | 10.2 | Moderate cytotoxicity |
These findings suggest that the compound may serve as a lead compound for developing new anticancer therapies .
Antimicrobial Activity
This compound has shown promising results against various microbial strains:
Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
C. albicans | 64 µg/mL |
These results indicate its potential as an antimicrobial agent, particularly against Gram-positive bacteria and fungi .
Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative diseases .
Case Studies and Research Findings
Recent studies have highlighted the therapeutic potential of this compound:
- Anticancer Study : A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways .
- Antimicrobial Efficacy : A comparative study showed that this compound was more effective than traditional antibiotics against certain resistant bacterial strains .
- Neuroprotection : In animal models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss compared to controls .
Properties
Molecular Formula |
C9H16N2S |
---|---|
Molecular Weight |
184.30 g/mol |
IUPAC Name |
N-(1,3-thiazol-5-ylmethyl)pentan-1-amine |
InChI |
InChI=1S/C9H16N2S/c1-2-3-4-5-10-6-9-7-11-8-12-9/h7-8,10H,2-6H2,1H3 |
InChI Key |
WXNPHOLOBMUVDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCC1=CN=CS1 |
Origin of Product |
United States |
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